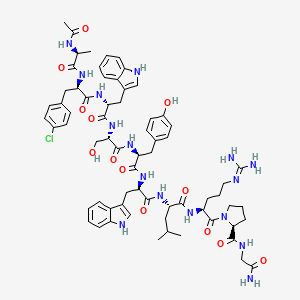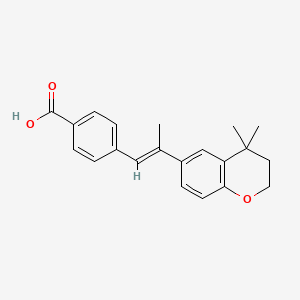
9,12-Dihydroxy muraglitazar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:
Formation of the core structure: This involves the reaction of 4-methoxyphenol with 4-bromomethylbenzoic acid under basic conditions to form an ether linkage.
Introduction of the oxazole ring: This step involves the reaction of the intermediate with 2-phenyl-5-methyl-1,3-oxazole in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 9 and 12 can be further oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the parent muraglitazar.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 9,12-diketone muraglitazar.
Reduction: Formation of muraglitazar.
Substitution: Formation of 9,12-dihalo or 9,12-dialkyl muraglitazar.
Aplicaciones Científicas De Investigación
9,12-Dihydroxy muraglitazar has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.
Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors
Mecanismo De Acción
9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:
Improved insulin sensitivity: Enhances glucose uptake in adipose tissue and skeletal muscle.
Comparación Con Compuestos Similares
Similar Compounds
Muraglitazar: The parent compound, known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazar: Another dual peroxisome proliferator-activated receptor agonist with similar effects on lipid and glucose metabolism.
Rosiglitazar: A compound with similar dual receptor activation but different pharmacokinetic properties
Uniqueness
9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .
Propiedades
Número CAS |
875430-17-4 |
|---|---|
Fórmula molecular |
C29H28N2O9 |
Peso molecular |
548.5 g/mol |
Nombre IUPAC |
2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |
Clave InChI |
OODRCEMTQNDYEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


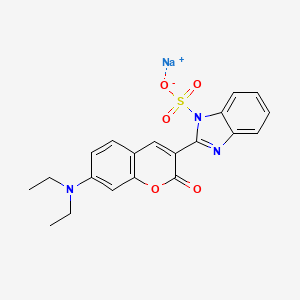

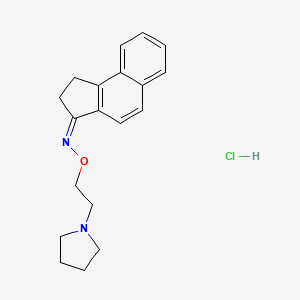
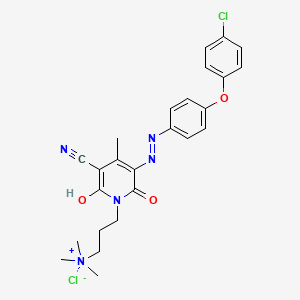
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
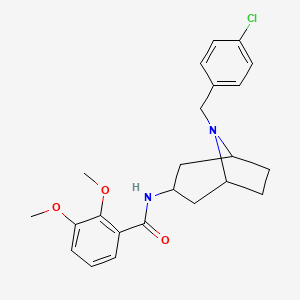
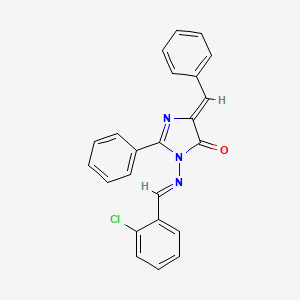

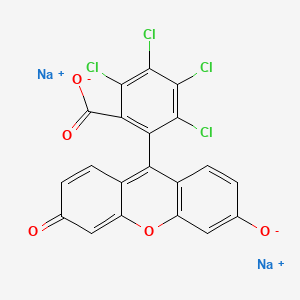

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
